![molecular formula C7H7Cl2NO B3078869 2,3-Dichloro-4-methoxyaniline CAS No. 105630-40-8](/img/structure/B3078869.png)
2,3-Dichloro-4-methoxyaniline
Overview
Description
2,3-Dichloro-4-methoxyaniline is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C7H8Cl2NO. This compound is also known as DCMA and is used for various purposes in the laboratory setting.
Scientific Research Applications
C7H8Cl2NO\text{C}_7\text{H}_8\text{Cl}_2\text{NO}C7H8Cl2NO
, finds utility in various fields. Here are detailed sections highlighting its unique applications:Environmental Treatment
Treatment of Wastewater: Due to its toxicity and carcinogenic properties, 2,3-Dichloro-4-methoxyaniline is a concern in wastewater. Studies have evaluated methods like Fenton-like oxidation for its degradation, utilizing materials such as Laterite soil as an iron source . Efficient removal of DCMA from wastewater is essential for environmental protection.
Mechanism of Action
Target of Action
It is known that aniline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Aniline compounds typically work by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Aniline compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Aniline compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-4-methoxyaniline. For instance, the compound can undergo degradation in soil, forming various compounds through free radical mechanisms. This process involves transformation into substances like 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4- (3-chloro-4-methoxy)anil.
properties
IUPAC Name |
2,3-dichloro-4-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMHTVWOMZPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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